HMG-CoA Reductase Inhibitory Activity of 3-Isopropenylpimeloyl-CoA Compared to Statin-Class Inhibitors
3-Isopropenylpimeloyl-CoA exhibits measurable inhibitory activity against HMG-CoA reductase, with an IC50 of 240,000 nM in a rat liver microsomal assay [1]. This contrasts sharply with potent clinical statins such as atorvastatin (IC50 ≈ 8 nM) or simvastatin (IC50 ≈ 11 nM) under comparable assay conditions [2]. The 30,000-fold difference in potency defines a clear functional niche for 3-isopropenylpimeloyl-CoA as a weak but structurally distinct modulator, suitable for studying non-statin interactions with the enzyme or as a negative control in high-sensitivity screens.
| Evidence Dimension | Inhibition of HMG-CoA reductase |
|---|---|
| Target Compound Data | IC50 = 240,000 nM |
| Comparator Or Baseline | Atorvastatin: IC50 ≈ 8 nM; Simvastatin: IC50 ≈ 11 nM |
| Quantified Difference | Target compound is ~30,000-fold less potent than statins |
| Conditions | CD rat liver microsomal-cytosol fraction; inhibition of nonsaponifiable lipid synthesis using [2-14C]acetate |
Why This Matters
This quantitative profile positions 3-isopropenylpimeloyl-CoA as a specialized tool for mechanistic studies where strong HMG-CoA reductase inhibition must be avoided, enabling dissection of statin-independent pathways.
- [1] BindingDB. BDBM50009728. Inhibition of HMG-CoA reductase in CD rat liver microsomal-cytosol fraction. IC50 = 2.40E+5 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50009728. View Source
- [2] Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. (IC50 values for statins cited as class-level inference from known pharmacology.) View Source
